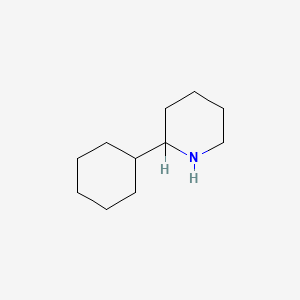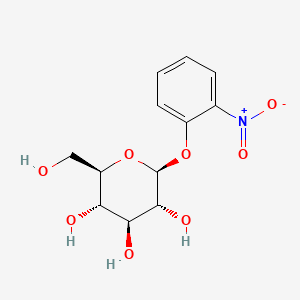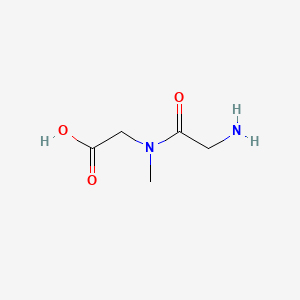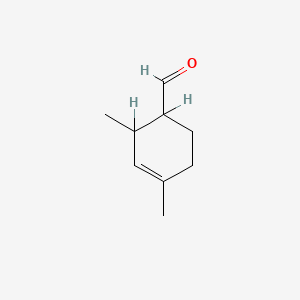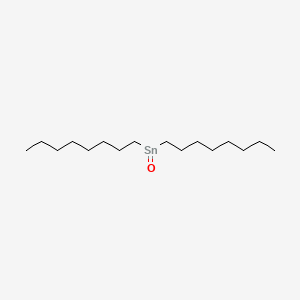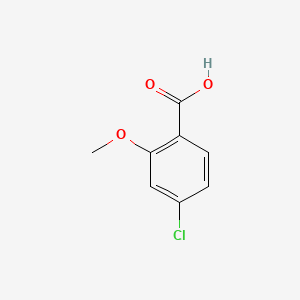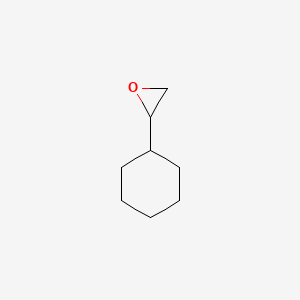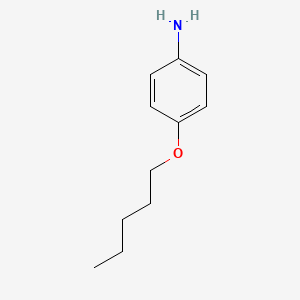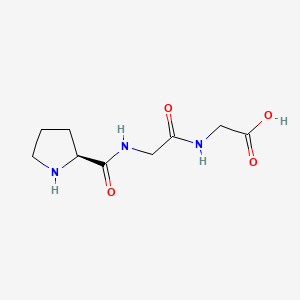
H-Pro-gly-gly-OH
Overview
Description
“H-Pro-gly-gly-OH” is an oligopeptide with the molecular formula C9H15N3O4 . It is also known by other names such as Pro-gly-gly, Pro-Gly-Gly-OH, and Prolyl-glycyl-glycine .
Molecular Structure Analysis
The molecular weight of “this compound” is 229.23 g/mol . The IUPAC name is 2-[[2-[[2-(pyrrolidine-2-carbonyl)amino]acetyl]amino]acetic acid . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical and Chemical Properties Analysis
“this compound” has several computed properties. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5. It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 229.10625597 g/mol .Scientific Research Applications
Synthesis and Enzymatic Activity
- The synthesis of novel glutathione analogues incorporating urethane linkages has been explored, targeting the inhibition of human glutathione S-transferase P1-1. This includes analogues like H-Glo(-Ser-Gly-OH)-OH, demonstrating the potential of peptide modifications in modulating enzymatic activities and offering insights into therapeutic applications against diseases where such enzymes play a role (Cacciatore et al., 2003).
Structural Analysis and Stability
- Research has delved into the structural characteristics and stability of proline-containing peptides, revealing the critical chain length for the formation of a helical (polyproline II-like) structure. This is significant for understanding the structural prerequisites for biological function and stability of peptides and proteins (Helbecque & Loucheux-Lefebvre, 2009).
Toxicological and Safety Assessment
- The biosafety profiles of tripeptide H-Gly-Pro-Glu-OH (GPE) and its analogs were evaluated, assessing cytotoxic, oxidative, genotoxic, and embryotoxic potentials. Such studies are vital for advancing these peptides as potential therapeutic agents, ensuring their safety in clinical applications (Turkez et al., 2022).
Interaction with Metal Ions
- Kinetic studies on chromium-glycinato complexes highlight the interactions between peptides and metal ions, offering insights into the coordination chemistry and potential applications in biomineralization, catalysis, and environmental remediation (Kita et al., 2011).
Advanced Materials and Nanotechnology
- Glycine-functionalized copper(ii) hydroxide nanoparticles have been explored for their intrinsic superoxide dismutase activity, demonstrating the potential of peptide-based materials in biomedical applications, such as antioxidative therapies and protective agents against oxidative stress (Korschelt et al., 2017).
Environmental Implications
- The role of hydroxyl radicals in the environment and their interaction with peptides have been studied, providing an understanding of oxidative processes in natural and anthropogenic settings. This research is crucial for assessing the environmental impact of pollutants and developing strategies for environmental protection (Gligorovski et al., 2015).
Safety and Hazards
The safety data sheet for “H-Pro-gly-gly-OH” suggests avoiding breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mechanism of Action
- Thrombin plays a crucial role in converting fibrinogen (a soluble protein) into fibrin (insoluble fibers), which forms the basis of blood clots .
- As a result, fibrinogen remains intact, and fibrin clot formation is inhibited .
Target of Action
Mode of Action
- interacts with thrombin by binding to its active site.
Biochemical Pathways
Properties
IUPAC Name |
2-[[2-(pyrrolidine-2-carbonylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c13-7(11-5-8(14)15)4-12-9(16)6-2-1-3-10-6/h6,10H,1-5H2,(H,11,13)(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAQQNHQZBOWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7561-25-3 | |
| Record name | NSC97937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of H-Pro-Gly-Gly-OH impact its catalytic activity in the aldol reaction compared to other similar tripeptides?
A1: While this compound (3a) showed promising enantioselectivity (45% ee) in catalyzing the reaction between 2,2,2-trifluoroacetophenone and acetone, it wasn't the most effective catalyst in the study []. The research demonstrated that incorporating an alanine residue at the C-terminus, as seen in H-Pro-Gly-Ala-OH (3d), led to significant improvement in both yield and enantioselectivity []. This suggests that the presence and stereochemistry of the C-terminal amino acid significantly influence the catalyst's interaction with reactants and the resulting transition state stabilization.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


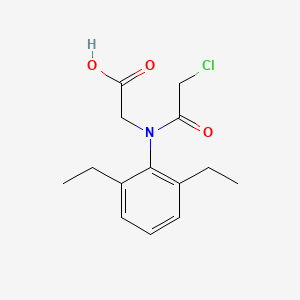

![3-[4-(Dimethylamino)phenyl]prop-2-enal](/img/structure/B1347037.png)
